2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a piperazine ring substituted with a cyclohexyl group and a fluorophenyl group.
Preparation Methods
The synthesis of 2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution reactions: Introduction of the piperazine ring and subsequent substitution with a cyclohexyl group.
Fluorination: Incorporation of the fluorophenyl group through electrophilic aromatic substitution or other suitable methods.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups or the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Cyclization: Under certain conditions, the compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where thienopyrimidines have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of specific enzymes, interaction with cellular receptors, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one include other thienopyrimidines with different substituents. These compounds share a common core structure but differ in their biological activity and applications due to variations in their substituents. Examples of similar compounds include:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have been studied for their antitubercular activity.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have shown potential as inhibitors of Mycobacterium tuberculosis bd oxidase
Properties
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4OS/c23-16-8-6-15(7-9-16)18-14-29-20-19(18)24-22(25-21(20)28)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h6-9,14,17H,1-5,10-13H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOFIGZVQJVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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